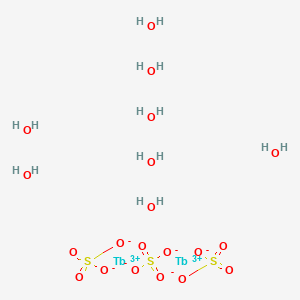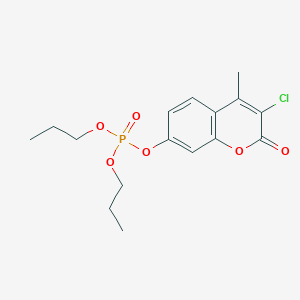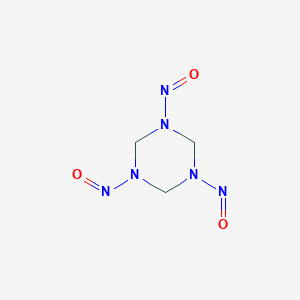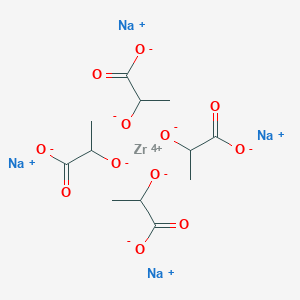
4-Biphenylamine, 3,3'-dimethyl-
Descripción general
Descripción
4-Biphenylamine, 3,3'-dimethyl-, also known as 4-Methyl-3,3'-diaminobiphenyl, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the class of amines and is known for its unique properties that make it suitable for use in many scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-Biphenylamine, 3,3'-dimethyl- is not well understood. However, it is believed that this compound can act as a nucleophile and can participate in various chemical reactions, including nucleophilic substitution and addition reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Biphenylamine, 3,3'-dimethyl- have not been extensively studied. However, some studies have suggested that this compound may have potential uses in the treatment of certain diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Biphenylamine, 3,3'-dimethyl- in laboratory experiments include its availability, ease of synthesis, and unique properties. However, some limitations of using this compound include its potential toxicity and the need for special handling and storage.
Direcciones Futuras
There are many potential future directions for the study of 4-Biphenylamine, 3,3'-dimethyl-. Some of these directions include the development of new synthetic methods for this compound, the study of its potential applications in materials science and organic chemistry, and the investigation of its potential uses in the treatment of various diseases.
In conclusion, 4-Biphenylamine, 3,3'-dimethyl- is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has unique properties that make it suitable for use in many scientific research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Métodos De Síntesis
The synthesis of 4-Biphenylamine, 3,3'-dimethyl- can be achieved through the reaction of 4-bromo-3,3'-dimethylbiphenyl with ammonia in the presence of a palladium catalyst. This method has been widely used to prepare this compound in the laboratory.
Aplicaciones Científicas De Investigación
4-Biphenylamine, 3,3'-dimethyl- has been studied for its potential applications in various fields of science, including materials science, pharmaceuticals, and organic chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Propiedades
IUPAC Name |
2-methyl-4-(3-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-6-7-14(15)11(2)9-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLFLQATMVEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159758 | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylamine, 3,3'-dimethyl- | |
CAS RN |
13629-82-8 | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013629828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
